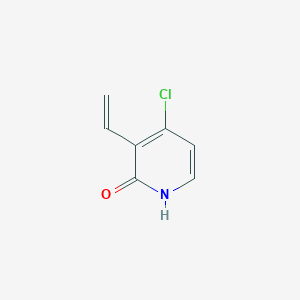

4-Chloro-3-ethenylpyridin-2-OL

説明

4-Chloro-3-ethenylpyridin-2-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 2, a chlorine atom at position 4, and an ethenyl (vinyl, CH=CH₂) group at position 3. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.57 g/mol. The hydroxyl group enables hydrogen bonding, which may enhance solubility in polar solvents .

特性

IUPAC Name |

4-chloro-3-ethenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSYEWAUTXFFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Chloro-3-ethenylpyridin-2-OL can be achieved through several synthetic routes. One common method involves the chlorination of 3-ethenylpyridin-2-OL using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .

化学反応の分析

4-Chloro-3-ethenylpyridin-2-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

科学的研究の応用

4-Chloro-3-ethenylpyridin-2-OL has several scientific research applications:

作用機序

The mechanism of action of 4-Chloro-3-ethenylpyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Substituent Variations and Molecular Properties

The following table summarizes key structural and theoretical properties of 4-Chloro-3-ethenylpyridin-2-OL and its analogs:

Reactivity and Stability

- Ethenyl vs. However, the ethenyl group may also increase susceptibility to oxidation or polymerization .

- Aromatic Substitutions: The methoxyphenyl substituent in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol enhances π-π stacking interactions, which could be advantageous in drug design.

生物活性

4-Chloro-3-ethenylpyridin-2-OL is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and its implications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

4-Chloro-3-ethenylpyridin-2-OL features a chlorine atom and an ethenyl group attached to a pyridine ring. Its structure allows for unique interactions with biological molecules, influencing its activity in various biochemical pathways.

1. Antimicrobial Properties

Research indicates that 4-Chloro-3-ethenylpyridin-2-OL exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

2. Enzyme Inhibition

The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

The biological activity of 4-Chloro-3-ethenylpyridin-2-OL is primarily attributed to its ability to interact with enzymes and cellular receptors. The hydroxyl group at the 2-position facilitates hydrogen bonding with target molecules, while the chlorine atom enhances lipophilicity, improving membrane permeability .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of 4-Chloro-3-ethenylpyridin-2-OL against a range of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, indicating potent antibacterial activity. The study also explored the compound's mechanism, revealing that it disrupts bacterial cell wall synthesis .

Table: Biological Activity Summary

Applications in Medicine and Industry

The potential applications of 4-Chloro-3-ethenylpyridin-2-OL span across several fields:

- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics.

- Cancer Research : Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its antitumor potential .

- Agricultural Chemistry : Given its biological activity, it may be explored as a pesticide or fungicide.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 4-Chloro-3-ethenylpyridin-2-OL. Studies focusing on its pharmacodynamics and pharmacokinetics will be crucial in assessing its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。